1H-Pyrrole-2,5-dione, 1-acetyl-
Overview
Description
1H-Pyrrole-2,5-dione, 1-acetyl- is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 1-acetyl- can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods: Industrial production of 1H-Pyrrole-2,5-dione, 1-acetyl- typically involves large-scale synthesis using similar condensation and cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pyrroles and their derivatives, which have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of rubber chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-acetyl- involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione: A closely related compound with similar chemical properties.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: Another derivative with distinct biological activities.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness: 1H-Pyrrole-2,5-dione, 1-acetyl- stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1H-Pyrrole-2,5-dione, 1-acetyl- (CAS Number: 88882-09-1) is a member of the pyrrole family of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
1H-Pyrrole-2,5-dione, 1-acetyl- is characterized by its unique structure featuring a pyrrole ring with a ketone and an acetyl group. Its molecular formula is C₅H₅NO₂, and it has a molecular weight of approximately 111.10 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Anticancer Properties
Research has demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibit significant anticancer activity. For instance, a study synthesized several chalcone-imide derivatives based on pyrrole-2,5-dione and evaluated their antiproliferative effects against human cancer cell lines. Notably, compounds derived from 1H-pyrrole-2,5-dione showed enhanced activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells compared to the standard drug doxorubicin .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Chalcone-1-(4-bromophenyl)-1H-pyrrole-2,5-dione | MCF-7 | < 0.5 | |
Chalcone-1-(p-tolyl)-1H-pyrrole-2,5-dione | HepG-2 | < 0.3 | |
Doxorubicin | MCF-7 | 0.6 |
Enzyme Inhibition
The compound has also been studied for its potential as a tyrosine kinase inhibitor. A series of derivatives were synthesized and tested for their ability to inhibit growth factor receptors such as EGFR and VEGFR2. These studies indicated that certain modifications to the pyrrole structure could enhance binding affinity and specificity towards these targets, suggesting a promising avenue for cancer treatment .
The biological activity of 1H-pyrrole-2,5-dione is thought to arise from its ability to interact with specific biomolecular targets. The mechanism involves:
- Binding to Enzymes : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on target proteins.
- Membrane Interaction : Studies indicate that pyrrole derivatives may intercalate into lipid bilayers, affecting membrane fluidity and potentially disrupting cellular processes .
Case Studies
Several studies have explored the biological activities of 1H-pyrrole-2,5-dione derivatives:
- Antiproliferative Studies : A recent study synthesized multiple derivatives and assessed their effects on various cancer cell lines. Results indicated that modifications at the N-position of the pyrrole ring significantly influenced anticancer activity.
- In Vivo Studies : Animal models treated with specific pyrrole derivatives showed reduced tumor growth rates compared to control groups, reinforcing in vitro findings regarding their anticancer potential .
Properties
IUPAC Name |
1-acetylpyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWOONDJYHBYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554831 | |
Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88882-09-1 | |
Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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